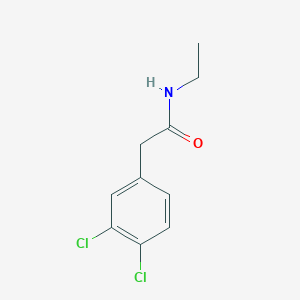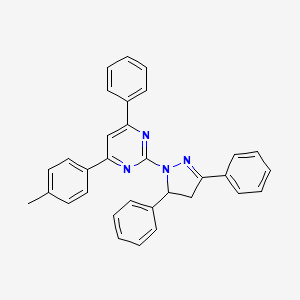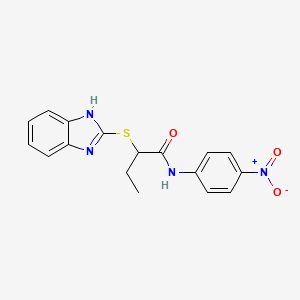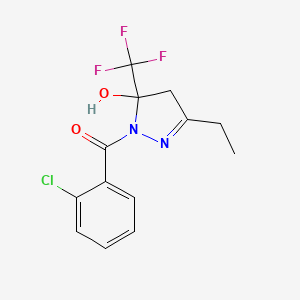
1-(2-chlorobenzoyl)-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorobenzoyl)-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure characterized by the presence of a chlorobenzoyl group, an ethyl group, and a trifluoromethyl group attached to a pyrazole ring. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmaceuticals, and material science.
Preparation Methods
The synthesis of 1-(2-chlorobenzoyl)-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2-chlorobenzoyl chloride with ethyl hydrazinecarboxylate to form an intermediate, which is then subjected to cyclization and trifluoromethylation reactions under controlled conditions . Industrial production methods often optimize these steps to enhance yield and purity, employing advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
1-(2-Chlorobenzoyl)-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the compound into its reduced forms.
Cyclization: The pyrazole ring can participate in cyclization reactions, forming more complex ring structures.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields .
Scientific Research Applications
1-(2-Chlorobenzoyl)-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential as a pharmaceutical intermediate, contributing to the development of new drugs with improved efficacy and safety profiles.
Industry: The compound’s unique properties make it suitable for use in material science, particularly in the development of advanced polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies have shown that the trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-chlorobenzoyl)-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol stands out due to its unique combination of functional groups. Similar compounds include:
2-(Trifluoromethyl)benzoyl chloride: Known for its use in organic synthesis and pharmaceutical applications.
This compound: Exhibits distinct reactivity and stability, making it a valuable tool in various research fields.
Properties
IUPAC Name |
(2-chlorophenyl)-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O2/c1-2-8-7-12(21,13(15,16)17)19(18-8)11(20)9-5-3-4-6-10(9)14/h3-6,21H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGLPCBWJBANFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
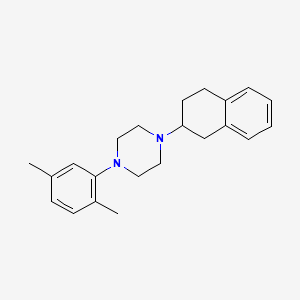
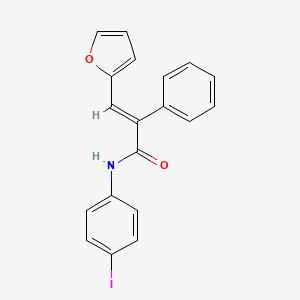
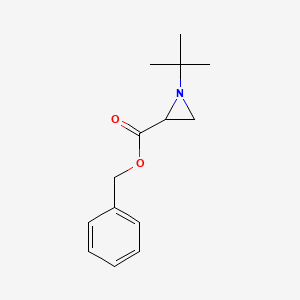
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5243851.png)
![1-[(2-Chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine;oxalic acid](/img/structure/B5243856.png)
![4-Methyl-3-[[[(4-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B5243862.png)
![3-[(4-Bromophenyl)amino]-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one](/img/structure/B5243875.png)
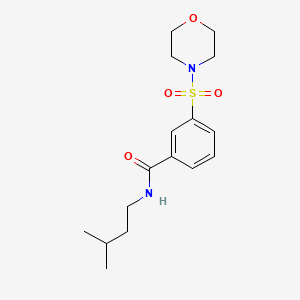
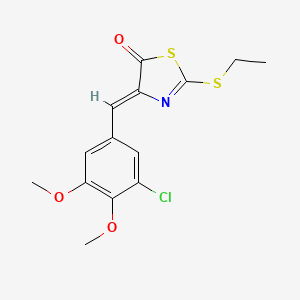
![Ethyl 1-butyl-2-[(3-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B5243900.png)
![1-(4-Iodobenzoyl)-3-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea](/img/structure/B5243908.png)
